1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
1’-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1’-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups at the sulfonyl position .
Scientific Research Applications
1’-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 1’-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione exerts its effects involves interaction with specific molecular targets. The nitro group may participate in redox reactions, while the sulfonyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound shares the sulfonyl and quinoline moieties but lacks the spiro structure and nitro group.
4-Hydroxy-2-quinolones: These compounds have a quinoline core but differ in functional groups and overall structure.
Uniqueness
1’-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its spiro structure, which imparts specific steric and electronic properties that are not present in similar compounds.
Properties
Molecular Formula |
C26H29N5O7S |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
1-methyl-3'-(4-methylphenyl)sulfonyl-8'-nitro-3-propylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C26H29N5O7S/c1-4-11-30-24(33)26(23(32)27(3)25(30)34)15-18-14-19(31(35)36)7-10-21(18)29-13-12-28(16-22(26)29)39(37,38)20-8-5-17(2)6-9-20/h5-10,14,22H,4,11-13,15-16H2,1-3H3 |
InChI Key |
HPSWGYQGFJUBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CN(CC4)S(=O)(=O)C5=CC=C(C=C5)C)C(=O)N(C1=O)C |
Origin of Product |
United States |
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